molecular formula C13H16N4O B3772485 N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B3772485
M. Wt: 244.29 g/mol
InChI Key: NIVRTNFWCIJBNL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group, a methyl group, and a phenyl group attached to the triazine ring

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17(8-9-18-2)13-15-12(10-14-16-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVRTNFWCIJBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC(=CN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxyethylamine with 5-phenyl-1,2,4-triazine-3-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and reaction times varying from a few hours to overnight. The use of solvents such as ethanol or methanol can facilitate the reaction and improve the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and high yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxyethyl, methyl, or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed in organic solvents.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine
  • N-(2-methoxyethyl)-N-ethyl-5-phenyl-1,2,4-triazin-3-amine
  • N-(2-methoxyethyl)-N-methyl-5-(4-methylphenyl)-1,2,4-triazin-3-amine

Uniqueness

N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-N-methyl-5-phenyl-1,2,4-triazin-3-amine

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